molecular formula C14H26O4 B14645632 Dibutyl 3-methyphenanedioate CAS No. 56051-60-6

Dibutyl 3-methyphenanedioate

Cat. No.: B14645632
CAS No.: 56051-60-6
M. Wt: 258.35 g/mol
InChI Key: RTHAXUPRXCUHAL-UHFFFAOYSA-N
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Description

Dibutyl 3-methyphenanedioate is an organic compound with the molecular formula C14H26O4 It is characterized by its ester functional groups and a phenanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl 3-methyphenanedioate typically involves the esterification of 3-methyphenanedioic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-methyphenanedioic acid+2 butanolH2SO4Dibutyl 3-methyphenanedioate+water\text{3-methyphenanedioic acid} + \text{2 butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-methyphenanedioic acid+2 butanolH2​SO4​​Dibutyl 3-methyphenanedioate+water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes using large reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess butanol and removal of water by distillation.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 3-methyphenanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methyphenanedioic acid and butanol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: Ester groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products

    Hydrolysis: 3-methyphenanedioic acid and butanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Dibutyl 3-methyphenanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dibutyl 3-methyphenanedioate exerts its effects depends on its interaction with specific molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and conjugation with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Similar ester structure but with a phthalate backbone.

    Diethyl phthalate: Similar ester structure but with ethyl groups instead of butyl groups.

    Dimethyl phthalate: Similar ester structure but with methyl groups instead of butyl groups.

Uniqueness

Dibutyl 3-methyphenanedioate is unique due to its specific phenanedioate backbone and the presence of butyl ester groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

56051-60-6

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

dibutyl 3-methylpentanedioate

InChI

InChI=1S/C14H26O4/c1-4-6-8-17-13(15)10-12(3)11-14(16)18-9-7-5-2/h12H,4-11H2,1-3H3

InChI Key

RTHAXUPRXCUHAL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C)CC(=O)OCCCC

Origin of Product

United States

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